4-Chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
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Overview
Description
4-Chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorophenyl group and a 2,5-dioxopyrrolidin-1-yl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves the esterification of 4-chlorophenol with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-chlorophenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the 2,5-dioxopyrrolidin-1-yl moiety, potentially converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for research purposes .
Biology: In biological research, it can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structure .
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4-chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-hydroxybenzoate
- 2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate
Comparison: Compared to these similar compounds, 4-chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C17H12ClNO4 |
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Molecular Weight |
329.7 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C17H12ClNO4/c18-12-3-7-14(8-4-12)23-17(22)11-1-5-13(6-2-11)19-15(20)9-10-16(19)21/h1-8H,9-10H2 |
InChI Key |
JXNUENRMWXRIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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